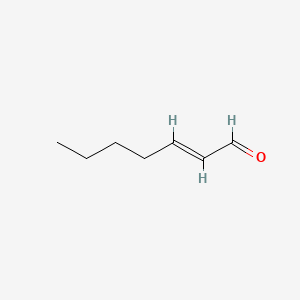

2-Hepten-1-al

Description

Historical Perspectives on Unsaturated Aldehyde Research and the Emergence of trans-2-Heptenal (B126707) as a Research Subject

Research into unsaturated aldehydes has a long history, with early studies focusing on their synthesis and chemical reactivity. acs.org The development of synthetic methods for creating higher saturated and unsaturated fatty aldehydes dates back to the mid-20th century. acs.org This foundational work paved the way for the identification and study of specific aldehydes like trans-2-Heptenal.

The emergence of trans-2-Heptenal as a specific subject of research was largely driven by its identification as a naturally occurring volatile compound in various foods and plants. It has been identified as a flavor component in heated butter and tomato. chemicalbook.comsigmaaldrich.com The compound is also found in the essential oils of various plants and contributes to their characteristic scents. wikipedia.org Its presence has been noted in soymilk, foxtail millet, common grapes, oats, and watermelons. researchgate.netmdpi.comfoodb.ca Furthermore, it is a component of the scent gland secretion of the rice stink bug, Oebalus pugnax. chemicalbook.comfoodb.canih.gov This widespread natural occurrence prompted further investigation into its chemical properties, formation pathways, and interactions within complex systems.

Significance of Short-Chain α,β-Unsaturated Aldehydes in Biochemical Systems and Environmental Chemistry

Short-chain α,β-unsaturated aldehydes, including trans-2-Heptenal, are a significant class of compounds due to their high chemical reactivity. nih.gov Their structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes them potent electrophiles. researchgate.net This reactivity allows them to interact with biological nucleophiles such as the thiol groups of cysteine residues and amino groups in proteins and DNA, primarily through Michael-type addition reactions. nih.govacs.orgasm.org

In biochemical systems, these aldehydes are often products of lipid peroxidation, a process where oxidants attack polyunsaturated fatty acids in cell membranes. nih.gov The accumulation of these reactive aldehydes can lead to cellular dysfunction and is implicated in oxidative stress-related conditions. nih.gov They can modify proteins and enzymes, impairing their function, and have been linked to the pathogenesis of vascular diseases. nih.govnih.gov

From an environmental perspective, α,β-unsaturated aldehydes are recognized as pollutants. acs.orgnih.gov They are generated from both natural and anthropogenic sources, including the combustion of petrochemicals, wood, and coal. nih.gov Their volatility and reactivity, such as gas-phase reactions with atmospheric radicals, make them relevant to studies in atmospheric chemistry. sigmaaldrich.com

Overview of Current Research Trajectories Involving trans-2-Heptenal in Non-Clinical Studies

Current non-clinical research on trans-2-Heptenal is multifaceted, exploring its role in food science, atmospheric chemistry, and as a biological metabolite.

In the realm of food chemistry, studies have investigated the interaction of trans-2-Heptenal with food components, such as its reaction with peanut proteins, which has implications for food allergenicity and flavor stability. sigmaaldrich.com Research on soymilk has explored its formation pathways, noting that it can be generated non-enzymatically from the decomposition of phospholipid hydroperoxides in the presence of iron ions. researchgate.net Its concentration can significantly impact the flavor profile of foods, contributing pleasant fruity notes at low concentrations and a fatty flavor at higher levels. researchgate.net It has also been identified as a key volatile compound in different varieties of foxtail millet. mdpi.com

In environmental science, research has focused on the atmospheric fate of trans-2-Heptenal. For instance, its gas-phase reactions with nitrate (B79036) radicals (NO3) have been studied to better understand its role in the chemistry of the troposphere. sigmaaldrich.com

From a biochemical and toxicological standpoint, trans-2-Heptenal is recognized as a uremic toxin, a compound that accumulates in the blood due to impaired kidney function. foodb.canih.gov Chronic exposure to such toxins is associated with conditions like renal damage and cardiovascular disease. foodb.canih.gov

Table 1: Physical and Chemical Properties of trans-2-Heptenal

| Property | Value |

| Chemical Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 0.857 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 90-91 °C at 50 mmHg chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.450 chemicalbook.comsigmaaldrich.com |

| CAS Number | 18829-55-5 |

| Classification | Medium-chain α,β-unsaturated aldehyde foodb.ca |

Table 2: Natural Occurrence of trans-2-Heptenal

| Source | Reference(s) |

| Heated Butter | chemicalbook.comsigmaaldrich.com |

| Tomato | chemicalbook.comsigmaaldrich.com |

| Soymilk | researchgate.net |

| Foxtail Millet | mdpi.com |

| Soya Bean Oil | foodb.ca |

| Safflower Oil | |

| Common Grapes | foodb.ca |

| Oats | foodb.ca |

| Watermelon | foodb.ca |

| Pomelo Peel | chemicalbook.comfoodb.canih.gov |

| Rice Stink Bug (Oebalus pugnax) | chemicalbook.comfoodb.canih.gov |

Structure

3D Structure

Properties

CAS No. |

2463-63-0 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hept-2-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |

InChI Key |

NDFKTBCGKNOHPJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C=C/C=O |

Canonical SMILES |

CCCCC=CC=O |

boiling_point |

90.00 to 91.00 °C. @ 50.00 mm Hg |

density |

0.857-0.863 |

Other CAS No. |

18829-55-5 29381-66-6 2463-63-0 |

physical_description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] Colourless mobile liquid; Pungent green, somewhat fatty aroma |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

slightly Soluble in oils; Insoluble in water Soluble (in ethanol) |

Synonyms |

2-hept-enal 2-heptenal 2-heptenal, (E)-isome |

Origin of Product |

United States |

Chemical Synthesis and Mechanistic Pathways of Trans 2 Heptenal

De Novo Synthetic Methodologies for trans-2-Heptenal (B126707)*

The chemical synthesis of trans-2-Heptenal can be achieved through various methodologies, including stereoselective approaches and catalytic pathways. These methods are crucial for the industrial production of this compound, which is widely used in commercial products. chemimpex.com

Stereoselective Synthesis Approaches

Stereoselective synthesis is pivotal in producing the trans isomer of 2-heptenal with high specificity, which is essential for its desired aroma and reactivity. vulcanchem.com Any chemical reaction that establishes a new stereogenic center has the potential to proceed in a stereoselective manner. libguides.com A common strategy involves the controlled oxidation of trans-2-hepten-1-ol (B1631063) to yield trans-2-heptenal. This can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO4). Another approach is the reduction of a suitable precursor, such as a 2-heptynoic acid derivative, using specific reducing agents that favor the formation of the trans double bond.

Advances in organocatalysis have also provided routes for the enantioselective synthesis of related compounds, which can be precursors to optically active forms of trans-2-heptenal derivatives. For instance, chiral phosphoric acids have been used to achieve high enantiomeric excesses in the synthesis of chiral alcohols. vulcanchem.com

Catalytic Pathways in trans-2-Heptenal Production

Catalytic methods are central to the large-scale and efficient synthesis of aldehydes like trans-2-heptenal. One of the primary industrial methods for producing similar aldehydes, such as heptanal (B48729), is the hydroformylation of hexene. wikipedia.org This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a rhodium-based catalyst. wikipedia.org While this directly produces a saturated aldehyde, modifications of this process or subsequent steps can lead to the unsaturated trans-2-heptenal.

For example, heptanal can be reacted with benzaldehyde (B42025) in a Knoevenagel condensation under basic catalysis to produce jasminaldehyde. wikipedia.org While not a direct synthesis of trans-2-heptenal, this illustrates the type of catalytic C-C bond-forming reactions used in the fragrance industry.

Green Chemistry Principles and Sustainable Synthesis Routes

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of aldehydes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. A 2025 study highlighted a photocatalytic synthesis of trans-2-hepten-1-ol using TiO2 nanoparticles under visible light, which achieved a 78% yield using solar energy. vulcanchem.com This approach minimizes waste and reliance on toxic reagents. vulcanchem.com The resulting alcohol can then be oxidized to trans-2-heptenal. The development of such methods is crucial for reducing the environmental footprint of producing valuable chemicals.

Biogenic and Enzymatic Formation Pathways of trans-2-Heptenal*

trans-2-Heptenal is also formed naturally through the breakdown of lipids, a process that is significant in food science and cellular biology.

Lipid Peroxidation Mechanisms Leading to trans-2-Heptenal Formation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). nih.gov This process is initiated by prooxidants, such as free radicals, which abstract a hydrogen atom from a carbon, leading to the formation of lipid peroxyl radicals and hydroperoxides. nih.gov The primary products of lipid peroxidation, lipid hydroperoxides, can undergo cleavage of carbon-carbon bonds, often facilitated by transition metals, to form a variety of smaller, volatile compounds, including aldehydes. nih.gov

trans-2-Heptenal has been identified as a product of the metal-catalyzed oxidation of various polyunsaturated fatty acids. pnas.org For instance, the oxidation of linolenic acid can yield trans-2-heptenal among other aldehydes. mdpi.com The presence of bovine serum albumin (BSA) was found to affect the yield of trans-2-heptenal from the oxidation of arachidonic acid, suggesting that proteins can modulate the formation of these aldehydes. pnas.org

| Fatty Acid Precursor | Key Aldehyde Products of Oxidation |

| Linoleic Acid | Pentanal, Hexanal (B45976), 2-Octenal, 2-Nonenal, 2,4-Decadienal |

| Linolenic Acid | Propanal, 2-Pentenal, 2-Hexenal, trans-2-Heptenal , 2,4-Heptadienal |

| Oleic Acid | Heptanal, Octanal, Decanal, 2-Undecenal |

| Arachidonic Acid | Pentanal, Hexanal, trans-2-Heptenal , 2-Octenal |

This table summarizes some of the major aldehyde products formed from the oxidation of different fatty acids, as reported in the literature. pnas.orgmdpi.com

Studies on heated peanut oil also identified trans-2-heptenal as a significant reaction product resulting from lipid peroxidation. acs.org The formation of such aldehydes can contribute to the off-flavors that develop in foods during storage and processing. uliege.be

Enzymatic Derivation from Fatty Acids (e.g., Lipoxygenase Activity)

Enzymes, particularly lipoxygenases (LOXs), play a crucial role in the controlled oxidation of fatty acids in biological systems. Lipoxygenases catalyze the addition of molecular oxygen to PUFAs to form fatty acid hydroperoxides. researchgate.net These hydroperoxides can then be cleaved by another enzyme, hydroperoxide lyase, to produce aldehydes and other volatile compounds. acs.org

This enzymatic pathway is responsible for the formation of many of the "green" and "fresh" aroma compounds in fruits and vegetables. For example, in tomatoes, lipoxygenase acts on linoleic and linolenic acids to produce C6 aldehydes like hexanal and hexenal. researchgate.net While the direct enzymatic formation of trans-2-heptenal is less commonly cited as a primary product compared to C6 and C9 aldehydes, it can be formed as a secondary product. For instance, adding exogenous linoleic acid to tomato flesh was shown to increase the formation of (E)-2-heptenal. researchgate.net

Microbial Biotransformation Routes and Volatile Organic Compound (VOC) Release

The synthesis and transformation of trans-2-heptenal can be achieved through microbial pathways, which offer routes for both its production and its reduction. Microorganisms, particularly yeast, have been shown to mediate the biotransformation of α,β-unsaturated aldehydes like trans-2-heptenal. perfumerflavorist.com In studies using baker's yeast (Saccharomyces cerevisiae), the biotransformation of trans-2-heptenal involves two parallel reductive conversions. perfumerflavorist.com The primary pathway is the reduction of the carbon-carbon double bond, followed by the reduction of the aldehyde group, ultimately yielding n-heptanol. A secondary product, trans-2-heptenol, is formed as an intermediate in this process through the selective reduction of the aldehyde group while the double bond remains intact. perfumerflavorist.com

Furthermore, biosynthetic pathways for producing trans-2-unsaturated aldehydes have been developed using non-naturally occurring microorganisms. google.comgoogle.com These engineered microbes are equipped with a "trans-2-unsaturated aldehyde pathway" that utilizes specific enzymes. The process typically involves an aldolase (B8822740) enzyme that catalyzes the condensation of two smaller aldehyde molecules to form a 3-hydroxy aldehyde intermediate. Subsequently, a dehydratase enzyme facilitates the dehydration of this intermediate to produce the final trans-2-unsaturated aldehyde, such as trans-2-heptenal. google.comgoogle.com

trans-2-Heptenal is also recognized as a volatile organic compound (VOC) released during microbial fermentation processes. For instance, its presence has been identified in the fermentation of cigar filler leaves treated with a medium produced by Tremella aurantialba, indicating its role as a metabolite in complex microbial environments. nih.gov

Table 1: Microbial Transformation of trans-2-Heptenal

| Microorganism/Enzyme System | Substrate | Key Enzymes | Products |

| Baker's Yeast (Saccharomyces cerevisiae) | trans-2-Heptenal | Reductases | trans-2-Heptenol, n-Heptanol |

| Engineered Microorganism | Aldehydes | Aldolase, Dehydratase | trans-2-Heptenal |

Degradation and Transformation Pathways of trans-2-Heptenal

The environmental fate and chemical behavior of trans-2-heptenal are governed by its degradation and transformation pathways, which include reactions with atmospheric oxidants and decomposition under the influence of light and heat.

Chemical Stability and Degradation Kinetics

The atmospheric lifetime of trans-2-heptenal is largely determined by its reaction rates with key atmospheric oxidants such as chlorine atoms (Cl), hydroxyl radicals (OH), and ozone (O₃). Kinetic studies have quantified the rate constants for some of these gas-phase reactions at room temperature and atmospheric pressure.

The reaction with chlorine atoms is particularly relevant in marine and coastal areas. The rate constant for the reaction of Cl atoms with trans-2-heptenal has been determined using a relative method. researchgate.net Similarly, the rate of its reaction with ozone, a key process in the troposphere, has also been measured. conicet.gov.ar The rate coefficients for the reaction of Cl with a series of unsaturated aldehydes, including trans-2-heptenal, have been shown to increase with the length of the organic chain. researchgate.net Studies on the homologous compound trans-2-hexenal (B146799) have shown that its loss rate due to UV photolysis alone is relatively slow. nih.govacs.org

Table 2: Gas-Phase Degradation Rate Constants for trans-2-Heptenal at Room Temperature (~298 K)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Chlorine (Cl) | (2.40 ± 0.29) x 10⁻¹⁰ | researchgate.net |

| Ozone (O₃) | (2.47 ± 0.73) x 10⁻¹⁸ | conicet.gov.ar |

Oxidative and Reductive Transformation Studies

trans-2-Heptenal can undergo a variety of oxidative and reductive transformations.

Reductive Transformations: The aldehyde functional group and the carbon-carbon double bond are both susceptible to reduction.

Chemical Reduction: Selective reduction of the aldehyde group can be achieved using mild reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent reduces trans-2-heptenal to trans-2-hepten-1-ol, preserving the trans double bond.

Microbial Reduction: As detailed in section 2.2.3, baker's yeast can reduce trans-2-heptenal to trans-2-heptenol and further to n-heptanol. perfumerflavorist.com

Oxidative Transformations: Oxidation can occur at the aldehyde group or the double bond.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize trans-2-heptenal to trans-2-heptenoic acid. The Baeyer–Villiger oxidation is a general reaction that transforms aldehydes into carboxylic acids. beilstein-journals.org

Ozonolysis: The gas-phase reaction of trans-2-heptenal with ozone leads to the cleavage of the double bond. A study on the ozonolysis of a series of unsaturated aldehydes identified glyoxal (B1671930) and pentanal as the primary carbonyl products for trans-2-heptenal. mdpi.com

Lipid Peroxidation Product: trans-2-Heptenal is a known secondary product of lipid oxidation. It is formed during the oxidative degradation of linoleic acid. ua.esresearchgate.net For example, it can be generated from the decomposition of specific phospholipid hydroperoxides, such as 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanolamine (12-PEOOH), in the presence of ferrous ions. researchgate.net

Table 3: Summary of Oxidative and Reductive Transformations of trans-2-Heptenal

| Transformation Type | Reagent/Process | Key Products |

| Reduction | Sodium Borohydride (NaBH₄) | trans-2-Hepten-1-ol |

| Reduction | Baker's Yeast | trans-2-Heptenol, n-Heptanol |

| Oxidation | Potassium Permanganate (KMnO₄) | trans-2-Heptenoic acid |

| Oxidation (Ozonolysis) | Ozone (O₃) | Glyoxal, Pentanal |

Photochemical and Thermal Decomposition Analyses

The stability of trans-2-heptenal is also influenced by energy inputs such as ultraviolet radiation and heat.

Photochemical Decomposition: Studies on the photochemistry of the homologous aldehyde, trans-2-hexenal, provide insight into the likely behavior of trans-2-heptenal. The absorption spectrum of trans-2-hexenal features a weak absorption band shifted to longer wavelengths (240-350 nm) due to the conjugation between the C=C double bond and the C=O group. copernicus.org A primary photochemical process for trans-2-hexenal is rapid photoisomerization to its cis-2-hexenal isomer. copernicus.org The rate of direct photolysis for these unsaturated aldehydes in the atmosphere is generally considered to be low compared to their reaction rates with OH radicals. nih.govcopernicus.org

Thermal Decomposition: trans-2-Heptenal is often generated as a thermal degradation product. For example, it is one of the main volatile compounds formed during the accelerated oxidation of soybean biodiesel, a process that involves heating. researchgate.net Its formation is also observed during the frying and roasting of sunflower seeds, where high temperatures promote the oxidative degradation of fatty acids like linoleic acid. ua.es The thermal decomposition of related conjugated unsaturated compounds can also lead to polymerization, a reaction observed during the autoxidation of 2,4-heptadienal and 2,4-decadienal. oregonstate.edu

Analytical Methodologies for the Detection and Quantification of Trans 2 Heptenal

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the separation of trans-2-Heptenal (B126707) from other volatile and semi-volatile compounds. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized, often coupled with powerful detectors for definitive identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) Applications in Research

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-2-Heptenal. foodb.camdpi.com Its high separation efficiency and the definitive structural information provided by mass spectrometry make it ideal for identifying and quantifying this aldehyde in complex mixtures. mdpi.com In research, GC-MS is frequently applied to study food chemistry, flavor profiles, and product quality.

A common sample introduction technique is headspace solid-phase microextraction (HS-SPME), which isolates volatile analytes from the sample matrix. mdpi.comnih.gov For instance, research on peanut oil oxidation has utilized HS-SPME-GC-MS to monitor changes in volatile compounds, including trans-2-Heptenal, during storage. tandfonline.com Studies have shown that trans-2-Heptenal, a product of linoleic acid oxidation, can be a key marker for the oxidation level in edible oils. nih.govtandfonline.com One study identified trans-2-heptenal in peanut oil using a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for extraction, followed by GC-MS analysis. nih.gov Another study on various edible oils also identified trans-2-heptenal as a key flavor compound and an important oxidative degradation product. tandfonline.com

The technique's sensitivity and specificity are further enhanced in MS/MS modes. For example, in the analysis of fragrance allergens in toys, a GC-ion trap-MS/MS method was shown to be superior to single-stage MS for the quantification of trans-2-heptenal in a complex play clay matrix, where background interference was significant.

Table 1: Selected Research Applications of GC-MS for trans-2-Heptenal Analysis Press the button to view the table.

| Research Area | Sample Matrix | Key Findings | Citations |

|---|---|---|---|

| Food Science | Peanut Oil | Identified as a volatile indicator of lipid oxidation during storage. | nih.gov |

| Food Flavor | Edible Oils (Peanut, Soybean, Rapeseed, Linseed) | Identified as a key flavor compound and oxidative marker. | tandfonline.com |

| Food Science | Rice | Identified as a volatile compound contributing to rice aroma. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Derivatization Strategies

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile or thermally unstable analytes. However, aldehydes like trans-2-Heptenal lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. hitachi-hightech.com To overcome this, a pre-column or post-column derivatization strategy is employed.

The most common derivatization reagent for aldehydes and ketones for HPLC analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comacs.org DNPH reacts with the carbonyl group of trans-2-Heptenal to form a stable 2,4-dinitrophenylhydrazone derivative. acs.orguni-konstanz.de This derivative is highly chromophoric and can be readily detected by UV absorption, typically around 360 nm. nih.gov

This strategy has been successfully applied in research to identify and quantify trans-2-Heptenal in various samples. For example, a method using gas-diffusion microextraction (GDME) followed by DNPH derivatization and HPLC-UV analysis was developed for the determination of carbonyl compounds in cork agglomerates. nih.govacs.org Mass spectrometry studies confirmed the presence of the trans-2-heptenal derivative in the sample extracts. nih.govacs.org

Other derivatization reagents for aldehydes analyzed by HPLC include:

1,3-Cyclohexanedione: Used in post-column derivatization methods, leading to fluorescent products that can be detected with high sensitivity. jasco-global.com

2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3): A newer reagent used for comprehensive characterization of fatty aldehydes with high sensitivity via HPLC-Multiple Reaction Monitoring (MRM). acs.org

Table 2: Common Derivatization Reagents for HPLC Analysis of Aldehydes Press the button to view the table.

| Reagent | Abbreviation | Detection Method | Key Advantages | Citations |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | UV-Vis (approx. 360 nm) | Well-established, stable derivatives, widely used. | hitachi-hightech.comacs.orgnih.gov |

| 1,3-Cyclohexanedione | - | Fluorescence | High sensitivity, post-column application. | jasco-global.com |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical solution. researchgate.netresearchgate.net This technique uses two columns of different polarities connected by a modulator, achieving a significantly higher peak capacity and enhanced separation resolution compared to conventional GC. researchgate.net

GC×GC is particularly advantageous for the untargeted analysis of volatile and semi-volatile compounds in food and environmental samples. researchgate.netresearchgate.net The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides both high-resolution separation and rapid, full-spectrum mass analysis, which is ideal for identifying trace compounds in matrices like fruit fibers, beverages, and pyrolysis oils. researchgate.net

While specific studies focusing solely on trans-2-Heptenal using GCxGC are not abundant, the technique is frequently applied to the analysis of complex food aromas and essential oils where it is a known component. For instance, a GCxGC-MS method was developed to analyze citrus fibers, where (E)-2-heptenal was identified as one of the volatile constituents. The enhanced separation power of GCxGC allows for the resolution of isomeric and isobaric compounds that would co-elute in a one-dimensional system, leading to more accurate identification and quantification of compounds like trans-2-Heptenal in complex food profiles. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are indispensable for the structural elucidation of molecules like trans-2-Heptenal and for the analysis of its specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic compounds. For trans-2-Heptenal, ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR spectra of trans-2-Heptenal show characteristic signals that confirm its structure. nih.govchemicalbook.com Key features include:

A signal for the aldehydic proton (-CHO) at a downfield chemical shift, typically around 9.5 ppm. nih.gov

Signals for the vinylic protons (-CH=CH-) in the region of approximately 6.0-7.0 ppm. The coupling constant (J-value) between these protons confirms the trans configuration of the double bond. nih.gov

Signals corresponding to the protons of the butyl chain (CH₃CH₂CH₂CH₂-). nih.gov

Various databases and certificates of analysis confirm the structure of trans-2-Heptenal by providing reference ¹H NMR spectra. nih.govchemicalbook.commedchemexpress.com Predicted ¹³C NMR spectra are also available, which help in assigning the signals for the carbonyl carbon, the two olefinic carbons, and the four carbons of the alkyl chain. hmdb.ca

Table 3: Representative ¹H NMR Spectral Data for trans-2-Heptenal Press the button to view the table.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehydic (-CHO) | ~9.5 | Doublet | Split by adjacent vinylic proton. |

| Vinylic (-CH =CH-CHO) | ~6.8 | Doublet of triplets | Coupled to the other vinylic proton and the adjacent CH₂ group. |

| Vinylic (-CH=CH -CHO) | ~6.1 | Doublet of triplets | Coupled to the aldehydic proton and the other vinylic proton. |

| Allylic (-CH₂-CH=CH-) | ~2.3 | Quartet | Adjacent to the double bond. |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and instrument frequency. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. acs.orgacs.org

For trans-2-Heptenal, IR spectroscopy is particularly useful for identifying the key carbonyl (C=O) and aldehydic (C-H) bonds. The IR spectrum of an α,β-unsaturated aldehyde like trans-2-Heptenal has distinct absorption bands:

C=O Stretch: A strong absorption band is observed in the region of 1710-1685 cm⁻¹. Conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹). orgchemboulder.com

Aldehydic C-H Stretch: This gives rise to one or two characteristic moderate bands in the 2830-2695 cm⁻¹ region. A band appearing around 2720 cm⁻¹ is a particularly useful diagnostic feature for aldehydes. orgchemboulder.com

C=C Stretch: A medium intensity band appears around 1640 cm⁻¹.

=trans- C-H Bend: A strong band around 970 cm⁻¹ is characteristic of the out-of-plane bend for a trans-disubstituted double bond. uc.edu

Raman spectroscopy can also provide information about the molecule's vibrational modes. However, the C=O stretch, which is very strong in the IR spectrum, is often weak in the Raman spectrum. acs.orgresearchgate.net Conversely, the C=C double bond stretch tends to be strong in the Raman spectrum. This complementarity makes using both techniques valuable for a complete vibrational analysis. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of trans-2-heptenal. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragment ions, often to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the molecule, significantly increasing the confidence in its identification.

In studies of complex volatile profiles, such as those from food and biological samples, HRMS is often coupled with gas chromatography (GC). For instance, in the analysis of soymilk, HRMS was instrumental in confirming the identity of trans-2-heptenal and other volatile compounds. researchgate.net The accurate mass data obtained from HRMS helps to distinguish trans-2-heptenal from other isomeric or isobaric compounds that may be present in the sample, which is a common challenge in the analysis of complex mixtures.

Proton-transfer reaction mass spectrometry (PTR-MS) is another technique that benefits from high mass resolution. PTR-MS is a soft ionization technique that is particularly useful for the real-time monitoring of volatile organic compounds (VOCs). ru.nl While conventional PTR-MS provides nominal mass data, coupling it with a high-resolution mass analyzer allows for the unambiguous identification of trans-2-heptenal in a complex matrix without the need for chromatographic separation. ru.nl This is particularly advantageous for applications requiring rapid analysis.

Advanced Detection and Sensing Technologies

The development of sensitive and selective sensors for trans-2-heptenal is a growing area of research, driven by the need for rapid, on-site, and continuous monitoring in various applications.

Chemiresistive and Electrochemical Sensor Development

Chemiresistive sensors, particularly those based on metal oxide semiconductors (MOS), are widely used for the detection of VOCs. mdpi.com These sensors operate based on the change in electrical resistance of the sensing material upon interaction with the target analyte. mdpi.com While not always specific to a single compound, arrays of chemiresistive sensors, often referred to as electronic noses (e-noses), can be trained to recognize the unique volatile fingerprint of a sample, which may include trans-2-heptenal. ru.nlnih.govresearchgate.netnih.gov Research has focused on developing new materials, including organic nanomaterials, to improve the sensitivity, selectivity, and operating temperature of these sensors. nih.gov

Electrochemical sensors offer another promising approach for trans-2-heptenal detection. These sensors function by measuring the current generated from the electrochemical oxidation or reduction of the analyte at an electrode surface. mdpi.com They are known for their high sensitivity, low power consumption, and rapid response times. mdpi.com While challenges such as selectivity and long-term stability exist, ongoing research in materials science is aimed at addressing these limitations. mdpi.comacs.org

Biosensors for Targeted trans-2-Heptenal Detection

Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled with a transducer to provide a highly specific and sensitive detection method. For trans-2-heptenal, the development of biosensors is an emerging field with significant potential.

One approach involves the use of olfactory receptors (ORs). Research has shown that specific mouse olfactory receptors, such as MOR256-8, can recognize and respond to aldehydes like trans-2-heptenal. nih.gov The integration of such receptors into a biosensor platform could lead to devices with exceptional selectivity.

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are also being explored for the development of biosensors. google.comgoogleapis.com The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be used to generate aptamers that bind with high affinity and specificity to small molecules like trans-2-heptenal. google.com These aptamers can then be immobilized on a transducer surface to create a biosensor for its detection. google.comgoogleapis.com

Another strategy involves targeting bacterial virulence, which can be influenced by compounds like trans-2-heptenal. sci-hub.se Biosensor strains of bacteria, such as Chromobacterium violaceum, which produce a pigment in response to certain signaling molecules, can be used to screen for compounds that interfere with these pathways. trans-2-Heptenal has been shown to have an inhibitory effect in such biosensor systems. sci-hub.se

Sample Preparation and Derivatization Strategies in Research Applications

The choice of sample preparation technique is critical for the accurate analysis of trans-2-heptenal, as it is often present in complex matrices at low concentrations. The goal is to efficiently extract and concentrate the analyte while minimizing the interference from other components of the sample.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds, including trans-2-heptenal. scielo.brscielo.br It involves the use of a fused silica (B1680970) fiber coated with a stationary phase that extracts the analytes from the sample matrix, either by direct immersion or from the headspace above the sample (HS-SPME). scielo.brscielo.br

The selection of the appropriate fiber coating is crucial for optimizing the extraction of trans-2-heptenal. For the analysis of volatile compounds in edible oils, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.netmdpi.com This type of fiber is suitable for a broad range of analytes, including aldehydes like trans-2-heptenal. mdpi.com

The optimization of extraction parameters, such as temperature and time, is also important for achieving high sensitivity and reproducibility. For example, in the analysis of peanut oil, the optimal extraction conditions were found to be 60°C for 50 minutes using a DVB/CAR/PDMS fiber. mdpi.com In the study of tomato volatiles, the best results were obtained at 50°C for 35 minutes. scielo.brscielo.br

HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a common analytical workflow for the determination of trans-2-heptenal in various food matrices, including edible oils, researchgate.netmdpi.comtandfonline.com mangoes, nih.gov and tomatoes. scielo.brscielo.br

Table 1: Selected SPME Applications for trans-2-Heptenal Analysis

| Matrix | SPME Fiber | Extraction Temperature (°C) | Extraction Time (min) | Reference |

|---|---|---|---|---|

| Peanut Oil | DVB/CAR/PDMS | 60 | 50 | mdpi.com |

| Tomato | DVB/CAR/PDMS | 50 | 35 | scielo.brscielo.br |

| Mango | DVB/CAR/PDMS | 40 | - | nih.gov |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Optimization

Liquid-Liquid Extraction (LLE) is a classical sample preparation technique that involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net It is a relatively simple and effective method for extracting trans-2-heptenal from liquid samples. oregonstate.edu Dichloromethane is a commonly used solvent for the LLE of volatile compounds. orientjchem.org

The efficiency of LLE can be influenced by factors such as the choice of solvent, the pH of the sample, and the addition of salt to the aqueous phase (salting-out effect). nih.govacs.org For example, in the analysis of rumen fluid, the optimization of these parameters was crucial for maximizing the extraction yield of a wide range of metabolites. nih.govacs.org

Solid-Phase Extraction (SPE) is another widely used sample preparation technique that involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. oregonstate.edu The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the ability to be automated. researchgate.net

For the analysis of trans-2-heptenal, SPE can be used to clean up complex sample extracts and to concentrate the analyte prior to chromatographic analysis. In a study of blackberry aroma, LiChrolut-EN, a polymeric sorbent, was used for the SPE of a wide range of aroma compounds, including aldehydes. oregonstate.edu

Table 2: Comparison of LLE and SPE for Volatile Compound Analysis

| Technique | Advantages | Disadvantages | Common Application for trans-2-Heptenal |

|---|---|---|---|

| LLE | Simple, effective for liquid samples. oregonstate.edu | Can be labor-intensive, may use large volumes of organic solvents. researchgate.net | Extraction from beverages and other liquid matrices. oregonstate.eduupm.edu.my |

| SPE | High enrichment factors, low solvent consumption, automation potential. researchgate.net | Sorbent selection and method development can be complex. | Cleanup and concentration of extracts from various matrices. oregonstate.edu |

Aldehyde-Specific Derivatization Reagents and Their Impact on Analytical Outcomes

Two of the most widely employed reagents are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-based methods and 2,4-dinitrophenylhydrazine (DNPH) for HPLC-based methods. nih.gov The choice between these reagents fundamentally directs the analytical workflow and has significant implications for sensitivity, selectivity, and potential analytical challenges.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is considered a reference reagent for the analysis of aldehydes by GC, often coupled with mass spectrometry (MS). nih.govnih.gov It reacts with the carbonyl group of trans-2-heptenal to form a stable O-pentafluorobenzyl oxime derivative. nih.gov This derivative is significantly more volatile and thermally stable than the parent aldehyde, making it well-suited for GC analysis. Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to electron capture detection (ECD) and provides a characteristic mass fragmentation pattern in MS, enhancing selectivity and sensitivity. nih.gov

A common and efficient application of PFBHA is its use in on-fiber derivatization in conjunction with headspace solid-phase microextraction (HS-SPME). gcms.czchromatographyonline.com In this setup, the SPME fiber is first loaded with PFBHA and then exposed to the headspace of the sample. gcms.czresearchgate.net Volatile aldehydes like trans-2-heptenal are adsorbed onto the fiber and simultaneously react with the reagent. chromatographyonline.commdpi.com This technique is effective for complex matrices such as food, beverages, and biological samples because it combines extraction, concentration, and derivatization into a single, automated step, which helps to eliminate matrix interferences. gcms.czchromatographyonline.com For instance, the analysis of aldehydes in beer and malt (B15192052) has been successfully performed using on-fiber PFBHA derivatization followed by GC-MS, with detection in selective ion monitoring (SIM) mode monitoring the characteristic ion at m/z 181 for the PFBHA-aldehyde derivatives. gcms.czchromatographyonline.com

One analytical consideration when using PFBHA is the potential formation of two geometric isomers, syn- and anti-oximes, from a single aldehyde. nih.gov While this can complicate chromatograms, the isomers are typically well-resolved by modern capillary GC columns, and their combined peak area can be used for accurate quantification. Research on various aldehydes, including trans-2-heptenal, in fish muscle and algae cultures has demonstrated the robustness of the PFBHA derivatization method, achieving low detection limits and good reproducibility. researchgate.netmdpi.com

| Matrix | Target Analytes (including) | Methodology | Key Outcomes & Parameters | Citation |

|---|---|---|---|---|

| Beer | Various stale aldehydes | HS-SPME with on-fiber PFBHA derivatization, GC-MS (SIM mode at m/z 181) | Wide linear range (0.2 to 500 µg/L), good precision (RSDs 1.0% - 15.7%), and high recoveries (88% - 107%). | gcms.cz |

| Fish Muscle | trans-2-Heptenal and other volatile carbonyls | HS-SPME with on-fiber PFBHA derivatization, GC-MS | Method developed for the determination of 15 volatile carbonyl compounds associated with flavor. | mdpi.com |

| Algae Cultures | 2E-Heptenal and other aldehydes | HS-SPME with on-fiber PFBHA derivatization, GC-MS | Low detection limits (0.026-0.044 µg/L) and satisfactory recoveries (67.1% - 117%). | researchgate.net |

| Wine | E-2-Heptenal and other C5-C8 aldehydes | Solid-phase extraction (SPE) with in-cartridge PFBHA derivatization, GC-MS | High recoveries (>94% for red wines, 80-85% for white wines) and low detection limits (0.12-0.70 µg L−1). | researchgate.net |

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the most common derivatizing agent for analyzing carbonyl compounds, including trans-2-heptenal, by HPLC with UV detection. nih.govebi.ac.ukacs.org The reaction involves the condensation of DNPH with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. scribd.com These derivatives are intensely colored and possess a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometers, typically at a wavelength of approximately 360 nm. ebi.ac.uknih.gov Studies have successfully used DNPH derivatization to identify and quantify a range of aldehydes, including trans-2-heptenal, in solid materials like cork agglomerates. acs.orgnih.gov

Despite its widespread use, DNPH derivatization has notable drawbacks that can significantly impact analytical outcomes. The most significant issue is the formation of E- and Z-stereoisomers for each aldehyde derivative. scribd.comresearchgate.net These isomers often produce separate or partially resolved peaks in the chromatogram, which complicates peak integration and can lead to quantification errors if not properly addressed. scribd.com The ratio of these isomers can be influenced by factors such as acid concentration and storage time. scribd.com Methods to mitigate this issue include adding phosphoric acid to the sample and standard solutions to shift the equilibrium to a single isomer or using reductive amination to convert both isomers into a single, stable product. scribd.com Additionally, the selectivity of DNPH has been questioned, as it may react with other carbonyl-containing compounds like ketones, and potential interferences from carboxylic acids have been noted. nih.govresearchgate.net

| Parameter | Description | Impact on Analytical Outcome | Citation |

|---|---|---|---|

| Principle | Forms 2,4-dinitrophenylhydrazone derivatives from carbonyl compounds. | Allows for sensitive HPLC-UV detection (~360 nm). | ebi.ac.ukscribd.comnih.gov |

| Primary Challenge | Formation of E/Z stereoisomers. | Can cause split peaks, complicating chromatography and leading to potential quantification errors. | scribd.comresearchgate.net |

| Mitigation Strategies | Addition of acid (e.g., phosphoric acid) to convert isomers; reductive amination to form a single product. | Improves accuracy and simplifies chromatograms by ensuring a single analytical peak per analyte. | scribd.com |

| Selectivity Issues | Can react with ketones and may have interferences from other compounds. | May lead to an overestimation of aldehyde concentration if interfering compounds are present and not chromatographically resolved. | nih.govresearchgate.net |

| Application Example | Determination of 13 aldehydes (including trans-2-heptenal) in cork agglomerates. | Method proved reliable for identification and determination using HPLC-UV and HPLC-MS/MS. | acs.orgnih.gov |

Biological and Biochemical Research on Trans 2 Heptenal Mechanisms Excluding Clinical Human Trials

Investigations into Cellular and Subcellular Interactions of trans-2-Heptenal (B126707)

Molecular Docking and Binding Studies with Biological Macromolecules (e.g., Proteins, DNA)

Molecular docking simulations have been employed to investigate the binding interactions of trans-2-Heptenal with various biological macromolecules. In a study on the chemosensory protein HhalCSP15 from the brown marmorated stink bug, Halyomorpha halys, trans-2-Heptenal was shown to bind within the protein's pocket with a negative energy value, indicating a favorable interaction. nih.gov The predicted 3D model of HhalCSP15 revealed that the ligand is held in place through interactions with specific amino acid residues. nih.gov

Further research has explored the interaction of trans-2-Heptenal with proteins relevant to food chemistry. For instance, studies have examined its reaction with peanut proteins, providing insights into the stability of flavor compounds in food matrices. In the context of taste perception, molecular docking has been used to understand how aroma compounds like trans-2-Heptenal might influence the binding of sweet ligands to the T1R2/T1R3 sweet taste receptor. researchgate.net These studies suggest that hydrogen bonding and hydrophobic interactions are key to these binding events. researchgate.net

Computational docking studies have also been used to screen for potential biological targets of trans-2-Heptenal. For example, in a study investigating potential anti-diabetic compounds from Cucumis pubescens, trans-2-Heptenal was docked with proteins such as Lipase-related Protein 2 (LRP2), α-amylase, and β-glucosidase. notulaebiologicae.ro The binding energies from these simulations provide a preliminary indication of the compound's potential to interact with these metabolic enzymes. notulaebiologicae.ro

Interactive Data Table: Molecular Docking Studies of trans-2-Heptenal

| Target Protein | Organism/System | Key Findings | Reference |

| HhalCSP15 | Halyomorpha halys (Brown marmorated stink bug) | trans-2-Heptenal binds to the protein pocket with negative energy values, suggesting a role in olfaction. | nih.gov |

| Peanut Proteins | Arachis hypogaea (Peanut) | Investigated interactions to understand flavor compound stability in food. | |

| T1R2/T1R3 Sweet Taste Receptor | Human (modeled) | Explored the potential influence on the binding of sweet ligands through hydrogen bonding and hydrophobic interactions. | researchgate.net |

| Lipase-related Protein 2, α-amylase, β-glucosidase | Cucumis pubescens (modeled) | Screened for potential anti-diabetic activity by predicting binding affinities. | notulaebiologicae.ro |

Effects on Enzyme Activity and Inhibition Kinetics (e.g., Alcohol Dehydrogenases)

trans-2-Heptenal has been shown to interact with and modulate the activity of various enzymes, notably aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs).

Studies on human lens ALDH1A1, an enzyme crucial for detoxifying lipid aldehydes, have identified trans-2-Heptenal as a substrate. nih.gov The enzyme catalyzes the oxidation of trans-2-Heptenal, and its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined. nih.gov Similarly, research on Escherichia coli has identified the YdcW gene product as a medium-chain aldehyde dehydrogenase capable of acting on trans-2-Heptenal. google.com

In cyanobacteria, trans-2-Heptenal has been found to act as a competitive inhibitor of aldehyde decarbonylase, an enzyme involved in alkane biosynthesis. umich.edu The inhibition constant (Ki) for trans-2-Heptenal was determined, indicating its ability to compete with the native substrate, heptanal (B48729). umich.edu

The metabolism of trans-2-Heptenal can also be influenced by the presence of other enzymes. For example, in the thermophilic bacterium Thermoanaerobacter tengcongensis, the activity of secondary-alcohol dehydrogenase (2-ADH) is inhibited in a non-competitive manner by pyruvate-ferredoxin oxidoreductase (PFOR). nih.gov This interaction suggests a regulatory mechanism for alcohol metabolism in this organism. nih.gov

Interactive Data Table: Enzyme Interactions with trans-2-Heptenal

| Enzyme | Organism/System | Effect of trans-2-Heptenal | Kinetic Parameters | Reference |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Human lens | Substrate | Km and Vmax determined | nih.gov |

| Aldehyde Decarbonylase | Cyanobacteria | Competitive Inhibitor | Ki = 40.3 ± 7.1 μM | umich.edu |

| Secondary-Alcohol Dehydrogenase (2-ADH) | Thermoanaerobacter tengcongensis | Activity inhibited by PFOR interaction | Non-competitive inhibition | nih.gov |

| YdcW Gene Product (Aldehyde Dehydrogenase) | Escherichia coli | Substrate | - | google.com |

Receptor-Ligand Interactions and Signaling Pathway Modulation in Non-Human Systems or Isolated Cells

trans-2-Heptenal can interact with cellular receptors and modulate signaling pathways in various non-human systems. In insects, olfaction is a primary mode of interaction. Electroantennography (EAG) studies have demonstrated that the antennae of insects like the olive fruit fly (Bactrocera oleae) and the diamondback moth (Plutella xylostella) can perceive trans-2-Heptenal, indicating the presence of specific olfactory receptors. researchgate.net

In plants, trans-2-Heptenal, as a green leaf volatile (GLV), is involved in defense signaling. researchgate.netchinbullbotany.com Treatment of Arabidopsis thaliana with trans-2-Heptenal activates early signaling events, including a burst of hydrogen peroxide (H₂O₂) at the plasma membrane, an influx of calcium ions, and an increase in cytosolic calcium concentration. researchgate.net This signaling cascade can lead to the induction of defense genes and enhanced resistance to pathogens and herbivores. researchgate.netchinbullbotany.com For example, it can induce the expression of WRKY46 and MYC2, transcription factors that regulate the expression of defense-related genes. researchgate.net

In microalgae such as Lobosphaera incisa, the release of trans-2-Heptenal into the medium is suggestive of a role in chemical signaling, potentially priming neighboring cells to adapt to environmental stressors like nitrogen starvation. frontiersin.org

Role in Intercellular Communication and Signaling in Non-Human Contexts

Pheromone-like Activities in Insects or Microorganisms

trans-2-Heptenal is a component of the scent gland secretions of various insects and can function as a pheromone. In the rice stink bug, Oebalus pugnax, it is found in the scent gland secretion. nih.gov For some species of stink bugs (Pentatomidae), the chemical composition of their secretions can vary between populations, with some North American populations of Nezara viridula secreting trans-2-Heptenal as a major component, in contrast to other populations that produce different aldehydes. cuni.cz

In the common bed bug, Cimex lectularius, related aldehydes like trans-2-hexenal (B146799) and trans-2-octenal (B1212229) act as alarm pheromones. cuni.cznih.gov While not explicitly identified as an alarm pheromone in all studied insects, the presence of trans-2-Heptenal in the defensive secretions of many Heteroptera suggests a role in chemical communication, which can include alarm signaling or defense against predators. cuni.cz Furthermore, some studies have investigated the inhibitory effects of trans-2-Heptenal on the attraction of insects like the olive fruit fly to sex pheromones. researchgate.net

In the red flour beetle, Tribolium castaneum, while not a primary pheromone component, trans-2-Heptenal is a volatile that the insect can detect, and it may play a role in the context of food source identification, as it is a compound found in wheat germ oil. openagrar.de

Plant Defense Signaling and Volatile Organic Compound (VOC) Release

trans-2-Heptenal is a significant volatile organic compound (VOC) released by plants, particularly in response to mechanical damage or herbivore attack. acs.org It is classified as a green leaf volatile (GLV), which is a group of C6 and related aldehydes and alcohols synthesized from the enzymatic oxidation of fatty acids. researchgate.net

The release of trans-2-Heptenal can induce defense responses in the emitting plant and in neighboring plants. chinbullbotany.com This compound has been shown to activate defense genes, leading to increased resistance against pathogens and herbivores. researchgate.net For instance, in Arabidopsis thaliana, exposure to trans-2-Heptenal can enhance resistance to the diamondback moth. researchgate.net The mechanism involves the activation of signaling pathways that lead to the production of defensive compounds like flavonoids. researchgate.net

In addition to its role in direct defense, trans-2-Heptenal can also act as a signaling molecule in plant-to-plant communication. chinbullbotany.com The detection of these volatile cues by nearby plants can prime their defense systems, preparing them for potential threats. trans-2-Heptenal is also a known aroma volatile in fruits like tomatoes, contributing to their characteristic scent profile. mdpi.com

Microbial Quorum Sensing Studies

trans-2-Heptenal has been identified as a modulator of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Research indicates that this compound can interfere with QS signaling pathways, suggesting its potential as an anti-pathogenic agent.

In studies using the biosensor bacterium Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) under the control of QS, trans-2-heptenal has demonstrated inhibitory activity against QS-regulated processes. For instance, avocado oil, which contains trans-2-heptenal among other volatile compounds, has been shown to possess anti-quorum sensing activity. biorxiv.org The oil was found to inhibit violacein production in C. violaceum CVO26 and to interfere with virulence factors in Pseudomonas aeruginosa PAO1, a bacterium where QS plays a critical role in pathogenicity. biorxiv.org

The table below summarizes findings from studies investigating the effect of trans-2-Heptenal on microbial quorum sensing.

| Research Focus | Model Organism(s) | Key Findings |

| Avocado Oil containing trans-2-Heptenal | Chromobacterium violaceum CVO26, Pseudomonas aeruginosa PAO1 | Inhibition of violacein production and other QS-regulated virulence factors. biorxiv.org |

| Polymyxin (B74138) B and trans-2-Heptenal Assemblies | Gram-negative bacteria | Suppression of quorum sensing, reduced ATP synthesis, and prevention of biofilm formation. researchgate.net |

| General Microbial Studies | Chromobacterium violaceum | trans-2-Heptenal identified as one of several fatty acids and aldehydes that can inhibit QS. mdpi.com |

| Fermented Sausage Model | Lactiplantibacillus plantarum HRB1 | trans-2-Heptenal was identified as a flavor compound, and the study investigated the role of the LuxS/AI-2 QS system in flavor formation. |

Studies on Metabolic Fates and Biotransformation in Biological Systems (Excluding Human Clinical Data)

Enzymatic Reduction and Oxidation Pathways

In biological systems, trans-2-heptenal undergoes metabolic transformation through enzymatic reduction and oxidation. A primary pathway involves the reduction of the aldehyde group to a primary alcohol, forming trans-2-hepten-1-ol (B1631063). This reaction is often catalyzed by alcohol dehydrogenases.

Conversely, trans-2-heptenal can be oxidized to its corresponding carboxylic acid, trans-2-heptenoic acid. This oxidation is carried out by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes that are crucial in the detoxification of various aldehydes. femaflavor.org Studies on structurally similar α,β-unsaturated aldehydes, such as trans-2-hexenal, have shown that ALDHs present in mitochondrial, cytosolic, and microsomal fractions of liver cells are effective in this oxidation process. femaflavor.org Specifically, ALDH1A1 has been shown to oxidize trans-2-heptenal. nih.gov

The balance between these reduction and oxidation pathways is critical in determining the biological activity and detoxification of trans-2-heptenal.

Conjugation Reactions (e.g., Glutathione (B108866) Adduct Formation in non-human models)

A significant detoxification pathway for α,β-unsaturated aldehydes like trans-2-heptenal is conjugation with glutathione (GSH). industrialchemicals.gov.au This reaction can occur either chemically or be catalyzed by glutathione S-transferases (GSTs). The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to nucleophilic attack by the thiol group of GSH, leading to the formation of a glutathione adduct.

Exposure to high concentrations of trans-2-heptenal and similar aldehydes can lead to the depletion of intracellular GSH stores. industrialchemicals.gov.au This depletion can result in oxidative stress and the formation of adducts with other crucial macromolecules like proteins and DNA. industrialchemicals.gov.au For instance, studies on the related compound trans-2-hexenal have demonstrated the formation of DNA adducts in the forestomach of rats, suggesting that genotoxicity may be limited to the site of contact.

Incorporation into Metabolic Cycles

While direct incorporation of the entire trans-2-heptenal molecule into central metabolic cycles like the Krebs cycle is not a primary fate, its metabolic products can enter these pathways. The oxidation of trans-2-heptenal to trans-2-heptenoic acid allows for its potential entry into fatty acid β-oxidation. Through this pathway, the seven-carbon fatty acid can be broken down into acetyl-CoA, which can then enter the citric acid cycle for energy production.

Research on the structurally similar compound trans-2-hexenal has shown that it can disturb pyruvate (B1213749) metabolism and reduce the intracellular content of acetyl-CoA in fungal spores. researchgate.net This suggests that high concentrations of such aldehydes may impact key metabolic hubs that feed into central energy-producing cycles. researchgate.net

Effects on Cellular Processes and Homeostasis (Purely Mechanistic, in vitro or Non-Human in vivo)

Investigations of Antioxidant Defense System Modulation

trans-2-Heptenal, as an α,β-unsaturated aldehyde, is a reactive species that can modulate cellular antioxidant defense systems. At high concentrations, it can induce oxidative stress by depleting intracellular glutathione (GSH), a key non-enzymatic antioxidant. industrialchemicals.gov.au This depletion can overwhelm the cell's antioxidant capacity, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. industrialchemicals.gov.aunih.gov

Studies on uremic toxins, which include trans-2-heptenal, indicate that they can stimulate the production of ROS. nih.govhmdb.ca This is thought to be mediated by the direct binding or inhibition of NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys and heart. nih.govhmdb.ca The resulting increase in ROS can induce DNA methyltransferases, leading to epigenetic changes. nih.gov

Conversely, some research suggests that compounds derived from lipid peroxidation, while being markers of oxidative stress, might also trigger adaptive responses in cells, potentially upregulating antioxidant defense mechanisms at lower, non-toxic concentrations. However, the predominant effect of high concentrations of trans-2-heptenal appears to be the induction of oxidative stress. industrialchemicals.gov.au

The table below presents a summary of the metabolic fates and cellular effects of trans-2-Heptenal based on non-human and in vitro studies.

| Category | Process | Key Enzymes/Molecules Involved | Outcome |

| Metabolic Fates | Enzymatic Reduction | Alcohol Dehydrogenase | Formation of trans-2-hepten-1-ol. |

| Enzymatic Oxidation | Aldehyde Dehydrogenase (ALDH), specifically ALDH1A1 | Formation of trans-2-heptenoic acid. femaflavor.orgnih.gov | |

| Conjugation Reactions | Glutathione (GSH), Glutathione S-Transferase (GST) | Formation of GSH adducts for detoxification. industrialchemicals.gov.au | |

| Incorporation into Metabolic Cycles | Acetyl-CoA | Potential entry into fatty acid β-oxidation and the citric acid cycle following oxidation. | |

| Cellular Effects | Antioxidant Defense Modulation | Glutathione (GSH), NADPH Oxidase (NOX4) | Depletion of GSH at high concentrations, leading to oxidative stress and increased ROS production. industrialchemicals.gov.aunih.govhmdb.ca |

Impact on Mitochondrial Respiration and Energy Metabolism

Trans-2-Heptenal is recognized as a uremic toxin and is known to be metabolized by mitochondria. mdpi.comnih.gov While direct and extensive research on trans-2-heptenal's specific impact on mitochondrial respiration is limited, studies on structurally similar α,β-unsaturated aldehydes, particularly trans-2-hexenal, provide significant insights into the potential mechanisms of action. Mitochondria are not only targets for such aldehydes but are also involved in their metabolism, potentially through enzymes like mitochondrial aldehyde reductase. mdpi.com

Research on the related compound trans-2-hexenal has demonstrated a clear disruption of mitochondrial energy metabolism in fungi such as Aspergillus flavus. researchgate.netacs.org Treatment with trans-2-hexenal was shown to inhibit spore germination by interfering with critical metabolic pathways. researchgate.net Specifically, it led to a significant decrease in the intracellular levels of acetyl-CoA and ATP, which are vital for cellular energy. researchgate.net The activity of mitochondrial dehydrogenases, key enzymes in the electron transport chain and other metabolic processes, was also dramatically inhibited. researchgate.net These findings suggest that related aldehydes can induce mitochondrial dysfunction, which is a mechanism also observed with other natural compounds like citral (B94496) that affect the tricarboxylic acid (TCA) cycle. researchgate.net The disruption of pyruvate metabolism is another consequence, further implicating these aldehydes in the impairment of central energy-producing pathways. researchgate.net Given that mitochondria are a primary site for the metabolism of various aldehydes, it is plausible that trans-2-heptenal could exert similar effects on mitochondrial bioenergetics. mdpi.com

Table 1: Effects of Related Aldehydes on Mitochondrial and Metabolic Parameters

| Compound | Organism/System | Key Finding | Impact on Energy Metabolism |

|---|---|---|---|

| trans-2-Hexenal | Aspergillus flavus | Decreased acetyl-CoA content by 65.7% and ATP content by 53.9%. researchgate.net | Inhibition of Energy Production |

| trans-2-Hexenal | Aspergillus flavus | Inhibited mitochondrial dehydrogenase activity by 23.8%. researchgate.net | Disruption of Mitochondrial Respiration |

| Hexanal (B45976) | General | Known to reduce the expression of genes associated with mitochondrial respiratory chain complexes (I, III, and IV). researchgate.net | Impairment of Electron Transport Chain |

Membrane Permeability and Lipid Bilayer Interactions

Trans-2-Heptenal, as a hydrophobic molecule, is expected to interact significantly with cellular membranes. hmdb.ca Research indicates that aldehydes can influence membrane characteristics, from permeability to interactions with membrane-associated proteins.

Studies have shown that assemblies formed by polymyxin B and (E)-2-heptenal can increase the permeability of the outer membrane of Gram-negative bacteria. researchgate.net This suggests that trans-2-heptenal, in certain formulations, can directly participate in disrupting the integrity of lipid-based barriers.

The reactivity of the α,β-unsaturated aldehyde structure is a key factor in its interaction with biological molecules. This functional group is susceptible to Michael addition reactions, particularly with nucleophilic residues like cysteine in proteins. nih.gov Research on a longer-chain analogue, trans-2-hexadecenal, revealed that it can covalently bind to the pro-apoptotic protein BAX at the mitochondrial outer membrane. nih.gov This "lipidation" event promotes conformational changes in BAX, enhancing its ability to permeabilize both artificial liposomes and mitochondrial membranes. nih.gov Notably, shorter-chain aldehydes, including 2-heptenal, also demonstrated the ability to activate BAX, highlighting the critical role of the reactive aldehyde group in mediating these protein-lipid interactions that ultimately affect membrane integrity. nih.gov

The chain length of aldehydes influences their partitioning and reactivity within the lipid bilayer. Aldehydes with seven or more carbons, such as trans-2-heptenal, are more likely to be retained within the phospholipid bilayer or at the water-phospholipid interface. This localization increases the potential for interactions with membrane components. Nonenzymatic modifications of phospholipids (B1166683) by reactive aldehydes can lead to the formation of advanced lipoxidation end products (ALEs), which in turn can alter the biophysical properties of the lipid bilayer. researchgate.net These changes can affect membrane fluidity, thickness, and the function of embedded proteins. researchgate.net

Table 2: Research Findings on Aldehyde Interactions with Membranes and Proteins

| Compound/System | Research Focus | Key Finding | Implication for Membranes |

|---|---|---|---|

| (E)-2-Heptenal with Polymyxin B | Bacterial Membranes | Assemblies demonstrated enhanced binding and increased membrane permeability in Gram-negative bacteria. researchgate.net | Direct role in disrupting membrane integrity. |

| trans-2-Hexadecenal | Protein-Lipid Interaction | Covalently modifies the BAX protein, enhancing its permeabilization of liposomal and mitochondrial membranes. nih.gov | Indirectly alters membrane permeability via protein modification. |

| 2-Pentenal, 2-Hexenal, 2-Heptenal | BAX Protein Activation | Demonstrated greater activation of BAX oligomerization than a saturated analogue, highlighting the role of the Michael addition reaction. nih.gov | Potential to initiate membrane permeabilization events. |

Environmental Occurrence and Ecological Research of Trans 2 Heptenal

Atmospheric Chemistry and Fate of trans-2-Heptenal (B126707)

Trans-2-Heptenal, a volatile organic compound (VOC), is released into the atmosphere from both natural and human-related sources. Its subsequent chemical transformations in the atmosphere are of significant interest to environmental scientists.

Once in the atmosphere, trans-2-Heptenal is subject to degradation by various atmospheric oxidants, primarily through photochemical oxidation. The principal daytime oxidant is the hydroxyl (OH) radical, while the nitrate (B79036) (NO₃) radical is the dominant oxidant at night. In coastal or marine environments, chlorine (Cl) atoms can also play a significant role in its degradation.

The reactions of trans-2-Heptenal with these radicals are a key determinant of its atmospheric lifetime. The rate constants for these reactions have been determined in several laboratory studies. For the reaction with OH radicals, a rate coefficient has been reported, and the temperature dependence of this reaction has been investigated over a range of 244–374 K. conicet.gov.arsigmaaldrich.com The reaction with NO₃ radicals has also been the subject of multiple studies to understand its nighttime atmospheric loss process. sigmaaldrich.comresearchgate.netsigmaaldrich.comacs.orgacs.orgnih.govresearchgate.net One study measured the rate constant at 294 ± 3 K using an absolute rate method, finding that the lengthening of the carbon chain in trans-2-alkenals does not significantly affect the rate constant. acs.orgacs.org Another study determined the rate coefficient at room temperature using a relative rates technique. nih.gov

The reaction with chlorine atoms has been investigated, with a relative rate constant determined at room temperature and atmospheric pressure. copernicus.orgcopernicus.orgresearchgate.net The atmospheric lifetime of trans-2-Heptenal due to its reaction with Cl atoms is estimated to be around 9 hours in coastal regions. acs.orgnih.gov The reaction can proceed via H-atom abstraction from the aldehydic group or by addition to the double bond. nih.gov

Interactive Data Table: Reaction Rate Constants of trans-2-Heptenal with Atmospheric Radicals

| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| OH | Value not explicitly stated in provided search results | 244-374 | conicet.gov.arsigmaaldrich.com |

| NO₃ | (5.3 ± 1.6) × 10⁻¹⁵ | 294 ± 3 | acs.orgacs.org |

| NO₃ | 0.231 × 10⁻¹³ | Room Temperature | nih.gov |

| NO₃ | 9.59 × 10⁻¹⁴ | Room Temperature | researchgate.net |

| Cl | (2.40 ± 0.29) × 10⁻¹⁰ | Room Temperature | copernicus.orgcopernicus.orgresearchgate.net |

The atmospheric oxidation of trans-2-Heptenal can lead to the formation of less volatile products, which can then partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). SOA are a significant component of atmospheric particulate matter (PM), which has implications for air quality and climate.

Research has shown that the oxidation of trans-2-Heptenal is a source of SOA. researchgate.net For instance, the reaction of trans-2-Heptenal with chlorine atoms has been shown to produce SOA. acs.org In studies of emissions from heated cooking oil, trans-2-Heptenal was identified as a dominant VOC precursor that contributes to SOA formation. copernicus.orgcopernicus.org The oxidation of aldehydes, including trans-2-Heptenal, accounted for a significant fraction of the observed particle-phase oxidation products. copernicus.org Specifically, the contribution of alkenals like heptenal and octenal to these products was approximately 31%. copernicus.org

Photochemical Oxidation and Reaction with Atmospheric Radicals (OH, NO3, Cl)

Presence and Transformations in Aquatic Ecosystems

Trans-2-Heptenal has been detected in various aquatic environments. researchgate.net Its presence can be attributed to several sources, including the oxidation of n-6 unsaturated fatty acids like linoleic or arachidonic acid. researchgate.net It has been identified as a volatile compound in the culture medium of the microalga Lobosphaera incisa. frontiersin.org Studies of rainbow trout ponds have also identified (E)-2-Heptenal as a compound contributing to off-odors in the water, with concentrations observed to increase in winter. researchgate.net This compound is considered very hydrophobic and practically insoluble in water. hmdb.caaurochemicals.comthegoodscentscompany.comfoodb.ca

Information within the provided search results indicates that trans-2-Heptenal is expected to biodegrade in aquatic environments and is not expected to bioaccumulate. viperwrl.com

Origin and Distribution in Natural Waters

Soil and Sediment Interactions

Studies have investigated the degradation of related compounds in soil environments, but specific research on the interactions of trans-2-Heptenal with soil and sediment was not detailed in the provided search results. acs.org However, given its detection in pulses, it is plausible that it interacts with soil environments as part of the life cycle of these plants. mdpi.com

Sorption and Desorption Behavior

Information regarding the specific sorption and desorption behavior of trans-2-heptenal in soil environments is limited in publicly available scientific literature. cpachem.comcpachem.comsynerzine.com Chemical safety data sheets frequently note that no further relevant information is available concerning its mobility in soil. cpachem.comcpachem.com However, its behavior can be inferred from its physicochemical properties.

trans-2-Heptenal is described as a colorless mobile liquid that is practically insoluble in water but soluble in alcohols and oils. foodb.caaurochemicals.com This low water solubility suggests a tendency to partition from the aqueous phase to the solid organic matter phase in soil, a process known as sorption. Consequently, its mobility in groundwater may be limited. Conversely, its notable volatility, with a boiling point between 165-167°C and a flash point of approximately 51.7°C, indicates it has a high potential to be lost from surface soil to the atmosphere through volatilization. aurochemicals.comsigmaaldrich.com Therefore, in a soil environment, trans-2-heptenal is expected to exhibit dual behavior: sorption to organic particles and significant partitioning into the gas phase.

Microbial Degradation in Soil Environments

Direct studies focusing on the microbial degradation of trans-2-heptenal within soil ecosystems are not extensively documented. However, research in other contexts strongly indicates that microorganisms are capable of metabolizing this compound.

A study on the microbial fermentation of seaweeds demonstrated that certain microbes can significantly reduce the concentration of (E)-2-heptenal. mdpi.com Fermentation of Ulva sp. with Bacillus subtilis and Saccharomyces cerevisiae reduced (E)-2-heptenal levels from 1179.00 μg/L to 538.71 μg/L and 429.48 μg/L, respectively. mdpi.com This metabolic activity suggests that these, and likely other, microbial species possess the enzymatic pathways to degrade trans-2-heptenal.

Furthermore, the compound's potent antifungal properties imply a direct interaction with microbial life. nih.gov Research has shown that (E)-2-heptenal exhibits the highest antifungal activity against Aspergillus flavus among a range of (E)-2-alkenals, completely inhibiting its growth in the vapor phase at a concentration of 0.0125 µL/mL. nih.gov The mechanism involves the disruption of the fungal plasma membrane and interference with metabolic pathways, including energy production. nih.gov Such interactions underscore the biological reactivity of trans-2-heptenal and support the hypothesis that soil microbes could also degrade it as a defense mechanism or utilize it as a carbon source.

Ecological Roles and Interactions (Non-Human Focus)

Role in Plant-Pest Interactions

trans-2-Heptenal plays a significant role as a semiochemical in the interactions between plants and insects, particularly herbivorous stink bugs. It can act as a kairomone, a chemical signal that benefits the receiving organism, by indicating the presence of a food source.

Research has identified trans-2-heptenal as a key volatile compound produced by hazelnuts (Corylus avellana) that is attractive to the brown marmorated stink bug, Halyomorpha halys. ishs.org This attraction is particularly strong for adult females, suggesting the compound signals a high-energy resource, as it is a product of lipid oxidation. ishs.org Electrophysiological studies have confirmed that the antennae of H. halys respond to trans-2-heptenal, and a specific chemosensory protein, HhalCSP15, has been shown to bind with it, indicating a specialized molecular mechanism for its detection. nih.gov

The compound is also a known component of the scent gland secretions of the rice stink bug, Oebalus pugnax, where it functions as a defensive allomone and potentially in other forms of chemical communication. foodb.canih.govpherobase.comscielo.br The use of related aldehydes by parasitoid wasps to locate their stink bug hosts further highlights the importance of this class of compounds in multitrophic interactions within ecosystems. embrapa.br